2-Chloro-4-ethynyl-1,1'-biphenyl
CAS No.:
Cat. No.: VC20161119
Molecular Formula: C14H9Cl
Molecular Weight: 212.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9Cl |
|---|---|
| Molecular Weight | 212.67 g/mol |
| IUPAC Name | 2-chloro-4-ethynyl-1-phenylbenzene |
| Standard InChI | InChI=1S/C14H9Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,3-10H |
| Standard InChI Key | KZWPOBXMZZFDFU-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a biphenyl core, where one benzene ring is substituted with a chlorine atom at the 2-position and an ethynyl group (-C≡CH) at the 4-position. The second benzene ring remains unsubstituted. This arrangement is critical for its reactivity, as the ethynyl group serves as a versatile handle for further functionalization. The IUPAC name, 2-chloro-4-ethynyl-1-phenylbenzene, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₉Cl | |
| Molecular Weight | 212.67 g/mol | |
| CAS Number | 56917-41-0 | |
| SMILES Notation | C#CC1=CC(=C(C=C1)Cl)C2=CC=CC=C2 | |
| InChI Key | KZWPOBXMZZFDFU-UHFFFAOYSA-N |
Spectroscopic Characteristics
While direct spectroscopic data for 2-chloro-4-ethynyl-1,1'-biphenyl is limited, analogous compounds such as 4-ethynyl-2-fluoro-1,1'-biphenyl (CAS 56917-42-1) provide insights. For example:
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¹H NMR: Ethynyl protons typically resonate near δ 3.06 ppm (singlet) .
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¹³C NMR: The sp-hybridized carbon of the ethynyl group appears at ~92.9 ppm, while aromatic carbons range from 113.9 to 160.3 ppm .
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Mass Spectrometry: Molecular ion peaks ([M]⁺) align with the molecular weight (e.g., m/z 204 for a related fluoro derivative) .
Synthetic Pathways and Optimization
Cross-Coupling Reactions
The ethynyl group in 2-chloro-4-ethynyl-1,1'-biphenyl facilitates participation in Sonogashira and Suzuki-Miyaura couplings, which are pivotal for carbon-carbon bond formation. A representative synthesis involves:
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Pd-Catalyzed Coupling: Reacting 2-chloro-4-iodobiphenyl with trimethylsilylacetylene (TMSA) in the presence of PdCl₂(PPh₃)₂ and CuI under inert conditions .
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Desilylation: Removing the TMS protecting group using tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne .
Table 2: Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (0.3 mol%) | |
| Co-Catalyst | CuI (0.15 mol%) | |
| Solvent | Toluene | |
| Temperature | Reflux (110°C) | |
| Yield | 75–80% |
Alternative Routes
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Halogen Exchange: Substituting bromine or iodine in biphenyl precursors with chlorine using CuCl₂.
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Alkyne Functionalization: Direct ethynylation of 2-chlorobiphenyl via dehydrohalogenation .
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediates
The biphenyl scaffold is a common motif in drug discovery. For instance:
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Kinase Inhibitors: Ethynyl groups enhance binding to hydrophobic pockets in target proteins.
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Anticancer Agents: Chlorine substituents improve metabolic stability and bioavailability.
Advanced Materials
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